2-(Tetrahydro-2h-pyran-3-yl)propanoic acid
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Overview
Description
2-(Tetrahydro-2H-pyran-3-yl)propanoic acid is an organic compound featuring a tetrahydropyran ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid typically involves the formation of the tetrahydropyran ring followed by its attachment to the propanoic acid group. One common method is the oxa-6π-electrocyclization of dienones, which forms the tetrahydropyran ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2H-pyran-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tetrahydropyran ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups into the tetrahydropyran ring.
Scientific Research Applications
2-(Tetrahydro-2H-pyran-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid involves its interaction with various molecular targets and pathways. The tetrahydropyran ring can act as a protecting group for alcohols, allowing selective reactions to occur at other sites in the molecule . The propanoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Tetrahydropyranyl acrylate: This compound features a similar tetrahydropyran ring but is attached to an acrylate group.
Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester: This compound has a similar structure but with a methyl ester group instead of a carboxylic acid.
Uniqueness
2-(Tetrahydro-2H-pyran-3-yl)propanoic acid is unique due to its specific combination of the tetrahydropyran ring and propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H14O3 |
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Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-(oxan-3-yl)propanoic acid |
InChI |
InChI=1S/C8H14O3/c1-6(8(9)10)7-3-2-4-11-5-7/h6-7H,2-5H2,1H3,(H,9,10) |
InChI Key |
VBCOSQLLYSAPJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCOC1)C(=O)O |
Origin of Product |
United States |
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